Xav-939

Catalog No.
S548516
CAS No.
284028-89-3
M.F
C14H11F3N2OS
M. Wt
312.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xav-939

CAS Number

284028-89-3

Product Name

Xav-939

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one

Molecular Formula

C14H11F3N2OS

Molecular Weight

312.31 g/mol

InChI

InChI=1S/C14H11F3N2OS/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20)

InChI Key

KLGQSVMIPOVQAX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

XAV939; XAV 939; XAV-939.

Canonical SMILES

C1CSCC2=C1N=C(NC2=O)C3=CC=C(C=C3)C(F)(F)F

Isomeric SMILES

C1CSCC2=C1NC(=NC2=O)C3=CC=C(C=C3)C(F)(F)F

The exact mass of the compound 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one is 312.05442 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

XAV-939 is a highly potent, cell-permeable small molecule that antagonizes the canonical Wnt/β-catenin signaling pathway by selectively inhibiting Tankyrase 1 and 2 (TNKS1/2). Unlike upstream Wnt inhibitors, XAV-939 acts downstream by stabilizing the Axin-GSK3β destruction complex, thereby promoting the proteasomal degradation of β-catenin . In industrial and laboratory procurement, XAV-939 is primarily sourced as a chemically defined, lot-to-lot consistent alternative to recombinant growth factors for large-scale human induced pluripotent stem cell (hiPSC) differentiation into cardiomyocytes [1]. Its high potency (low nanomolar IC50) and defined mechanism of action make it a critical baseline material for both regenerative medicine workflows and targeted oncology research involving ligand-independent Wnt pathway hyperactivation .

Generic substitution of XAV-939 with other Wnt pathway inhibitors frequently results in process failure due to distinct mechanistic and kinetic profiles. Upstream inhibitors like IWP-2 or Wnt-C59 target Porcupine (PORCN) to block Wnt ligand secretion; consequently, they are biologically inactive in cell lines driven by downstream mutations (e.g., APC-deficient colorectal models like DLD-1 or SW480), where XAV-939 successfully forces β-catenin degradation . Furthermore, substituting XAV-939 with alternative Tankyrase inhibitors such as IWR-1 requires significantly higher dosing due to IWR-1's lower enzymatic potency (IC50 of 131–180 nM vs. XAV-939's 11 nM for TNKS1) . In sensitive hiPSC differentiation workflows, this increased dosing necessitates higher solvent (DMSO) concentrations, which can induce off-target cytotoxicity and reduce the final yield of viable cardiomyocytes[1].

Enzymatic Potency Against Tankyrase 1 and 2

XAV-939 demonstrates superior binding affinity and inhibitory potency against Tankyrase enzymes compared to the closely related in-class substitute, IWR-1. In cell-free biochemical assays, XAV-939 achieves an IC50 of 11 nM for TNKS1 and 4 nM for TNKS2 . In contrast, IWR-1 exhibits a significantly weaker IC50 of 131 nM to 180 nM for TNKS1 . This >10-fold difference in potency allows XAV-939 to fully suppress Wnt signaling at proportionally lower working concentrations.

Evidence DimensionTNKS1 Inhibitory Potency (IC50)
Target Compound DataXAV-939: 11 nM
Comparator Or BaselineIWR-1: 131 nM - 180 nM
Quantified Difference>11-fold higher potency for XAV-939
ConditionsCell-free purified enzyme assay

Procuring the more potent XAV-939 allows researchers to use lower compound concentrations, minimizing the risk of solvent-induced toxicity in sensitive cell cultures.

Efficacy in APC-Mutant / Ligand-Independent Cancer Models

For oncology research involving downstream Wnt pathway mutations, upstream PORCN inhibitors (like IWP-2) fail to elicit a response. XAV-939 bypasses upstream signaling by directly stabilizing the Axin-GSK3β complex, successfully inhibiting the growth of APC-deficient colorectal cancer cell lines such as DLD-1 and SW480 . Because XAV-939 acts on the destruction complex itself, it remains fully active regardless of Wnt ligand secretion status, whereas IWP-2 is only effective in ligand-dependent contexts[1].

Evidence DimensionGrowth inhibition in APC-deficient cells (DLD-1/SW480)
Target Compound DataXAV-939: Active (promotes β-catenin degradation and inhibits growth)
Comparator Or BaselinePORCN inhibitors (e.g., IWP-2): Inactive
Quantified DifferenceComplete mechanistic bypass of APC-driven resistance
ConditionsIn vitro culture of APC-deficient DLD-1 and SW480 cell lines

Buyers must select XAV-939 over PORCN inhibitors when designing screens or models for cancers driven by downstream APC or beta-catenin mutations.

Cardiomyocyte Differentiation Yield and Process Economics

In chemically defined hiPSC differentiation protocols, the use of small molecules like XAV-939 replaces expensive recombinant growth factors (e.g., BMP4, Activin A). When applied sequentially after CHIR99021 in 2D monolayer protocols, XAV-939 yields highly pure populations of cardiomyocytes, routinely achieving 92.6% to >95% TNNT2-positive cells [1]. This small-molecule approach drastically reduces lot-to-lot variability and lowers the cost per differentiation compared to traditional cytokine-driven methods, making it highly scalable for industrial microtissue generation [2].

Evidence DimensionCardiomyocyte Purity (TNNT2+ cells)
Target Compound DataXAV-939 protocol: >92.6% purity
Comparator Or BaselineTraditional growth factor protocols: High cost, higher lot-to-lot variability
Quantified DifferenceEquivalent or superior purity (>92%) at a fraction of the reagent cost
Conditions2D monolayer hiPSC differentiation (GiWi protocol)

Procuring XAV-939 for stem cell workflows provides a highly scalable, cost-effective, and reproducible alternative to expensive recombinant cytokines.

Stock Solution Concentration and Solvent Compatibility

XAV-939 exhibits favorable solubility profiles for in vitro applications, achieving concentrations of up to 15.62 mg/mL (approx. 50 mM) in DMSO with mild warming and sonication . This high solubility allows for the preparation of highly concentrated stock solutions (e.g., 10 mM). When diluted to typical working concentrations (1-10 µM), the final DMSO concentration in the culture media remains strictly below 0.1% . This is a critical threshold for maintaining the viability of sensitive primary cells and stem cells, which are easily perturbed by higher solvent loads required by less soluble analogs.

Evidence DimensionMaximum DMSO Solubility
Target Compound DataXAV-939: ~50 mM (15.62 mg/mL)
Comparator Or BaselinePoorly soluble analogs: <10 mM
Quantified Difference5x higher stock concentration capacity
ConditionsSolubilized in DMSO with ultrasonic assistance

High solubility enables >1:1000 dilutions, ensuring that final assay solvent concentrations remain safely below the cytotoxic threshold for sensitive stem cell models.

Scalable hiPSC-to-Cardiomyocyte Differentiation

Due to its ability to yield >92% TNNT2+ cells reliably, XAV-939 is the preferred small molecule for the Wnt-inhibition phase of the GiWi (GSK3/Wnt inhibition) protocol. It is procured in bulk by core facilities and industrial labs seeking to replace expensive, variable recombinant growth factors (like DKK1 or BMP4) with a chemically defined, cost-effective alternative for generating 2D monolayers or 3D cardiac microtissues [1].

Screening and Modeling of APC-Mutant Colorectal Cancers

Because XAV-939 acts downstream by directly inhibiting Tankyrase and stabilizing Axin, it is the necessary choice for studying cancers driven by APC or β-catenin mutations (e.g., DLD-1, SW480 lines). Buyers must select XAV-939 over upstream PORCN inhibitors (like IWP-2), which are biologically inactive in these ligand-independent, hyperactivated Wnt models .

Tankyrase-Specific Structural and Enzymatic Assays

With an IC50 of 11 nM for TNKS1 and 4 nM for TNKS2, XAV-939 provides a highly potent, validated baseline standard for biochemical profiling. It is routinely procured as a positive control in high-throughput screening assays designed to discover novel PARP/Tankyrase inhibitors, offering a >10-fold potency advantage over older generation inhibitors like IWR-1 .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

312.05441864 Da

Monoisotopic Mass

312.05441864 Da

Heavy Atom Count

21

Appearance

White Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G2MY39VR77

Dates

Last modified: 08-15-2023
1: Distler A, Deloch L, Huang J, Dees C, Lin NY, Palumbo-Zerr K, Beyer C, Weidemann A, Distler O, Schett G, Distler JH. Inactivation of tankyrases reduces  experimental fibrosis by inhibiting canonical Wnt signalling. Ann Rheum Dis. 2012 Nov 12. [Epub ahead of print] PubMed PMID: 23148305.

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